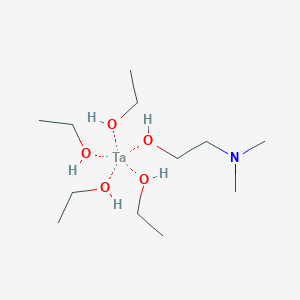
2-(3-trifluorométhylphényl)histamine D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-((3-Trifluoromethyl)phenyl)histamine D has several scientific research applications:
Chemistry: It is used as a reference compound in the study of histamine receptors and their ligands.
Biology: The compound is employed in research on cellular signaling pathways involving histamine receptors.
Medicine: It has potential therapeutic applications in the treatment of conditions related to histamine receptor activity, such as allergies and inflammatory diseases.
Industry: The compound is used in the development of pharmaceuticals and as a tool in drug discovery.
Mécanisme D'action
Target of Action
The primary target of 2-((3-Trifluoromethyl)phenyl)histamine D is the H1 histamine receptor . This receptor is a G-protein-coupled receptor involved in the transmission of histamine signals in the body .
Mode of Action
2-((3-Trifluoromethyl)phenyl)histamine D acts as a potent and selective agonist for the H1 histamine receptor . This means it binds to the receptor and activates it, mimicking the action of natural histamine. The compound has shown better potency at the guinea pig H1 histamine receptor than at the human H1 histamine receptor .
Biochemical Pathways
Upon activation of the H1 histamine receptor, a series of intracellular events are triggered. These include the activation of phospholipase Cβ, which hydrolyzes phosphatidylinositol-4,5-bisphosphate into the intracellular second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol . IP3 then acts on its own ligand-gated ion channel in the endoplasmic reticulum to release intracellular free Ca2+ ions .
Result of Action
The activation of the H1 histamine receptor by 2-((3-Trifluoromethyl)phenyl)histamine D can lead to various physiological responses. For instance, it has been used to study the induction of goblet cell secretion in rats and the role of the H1 receptor in COX-2 regulation and prostanoid homeostasis in human vascular endothelial cells .
Action Environment
The action, efficacy, and stability of 2-((3-Trifluoromethyl)phenyl)histamine D can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments . Additionally, the compound’s storage temperature (2-8°C) may also play a role in maintaining its stability .
Analyse Biochimique
Biochemical Properties
2-((3-Trifluoromethyl)phenyl)histamine D interacts with the H1 histamine receptor, showing better potency at the guinea pig H1 histamine receptor than at the human H1 histamine receptor . The nature of these interactions involves binding to the receptor, which can influence the activity of various enzymes and proteins within the cell .
Cellular Effects
The effects of 2-((3-Trifluoromethyl)phenyl)histamine D on cells are largely due to its interaction with the H1 histamine receptor. This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-((3-Trifluoromethyl)phenyl)histamine D exerts its effects through binding interactions with the H1 histamine receptor . This can lead to changes in gene expression and can influence the activity of various enzymes within the cell .
Méthodes De Préparation
The synthesis of 2-((3-Trifluoromethyl)phenyl)histamine D involves several steps. The primary synthetic route includes the reaction of 3-trifluoromethylbenzaldehyde with imidazole to form the intermediate compound, which is then further reacted with ethylenediamine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
Analyse Des Réactions Chimiques
2-((3-Trifluoromethyl)phenyl)histamine D undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Comparaison Avec Des Composés Similaires
2-((3-Trifluoromethyl)phenyl)histamine D is unique in its high potency and selectivity for H1 histamine receptors. Similar compounds include:
Histamine: The natural ligand for histamine receptors, but with lower selectivity and potency.
Dimaprit: An H2 receptor agonist with different receptor selectivity.
Betahistine: An H3 receptor antagonist with distinct pharmacological properties.
These comparisons highlight the uniqueness of 2-((3-Trifluoromethyl)phenyl)histamine D in its specific receptor targeting and potency.
Propriétés
Numéro CAS |
162049-83-4 |
|---|---|
Formule moléculaire |
C20H20F3N3O8 |
Poids moléculaire |
487.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C12H12F3N3.2C4H4O4/c13-12(14,15)9-3-1-2-8(6-9)11-17-7-10(18-11)4-5-16;2*5-3(6)1-2-4(7)8/h1-3,6-7H,4-5,16H2,(H,17,18);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clé InChI |
GGDUVPKRZGATLR-LVEZLNDCSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Synonymes |
2-((3-TRIFLUOROMETHYL)PHENYL)HISTAMINE D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1142984.png)

![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B1143004.png)
